1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is a complex organic compound characterized by a quinoxaline moiety linked to a pyrrolidine ring, which is further connected to an ethanone group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its biological activity and structural uniqueness. It serves as a building block for the synthesis of more complex molecules and is utilized in various scientific studies, particularly those exploring biological pathways and interactions.
This compound can be classified under nitrogen-containing heterocycles, specifically as a derivative of quinoxaline. Quinoxalines are known for their diverse biological activities and are often explored in pharmaceutical research. The compound's chemical structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its systematic composition .
The synthesis of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone typically involves several key steps:
Industrial production may involve multi-step synthetic processes, utilizing various catalysts and reagents tailored to achieve desired yields and specifications. Techniques such as microwave-assisted synthesis have also been explored for efficiency .
The molecular formula of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone can be represented as . Its structure features:
The compound's molecular weight is approximately 214.26 g/mol, and it exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions:
The reactivity of this compound makes it a versatile intermediate in organic synthesis, allowing chemists to explore a range of derivatives that may exhibit enhanced biological activities.
The mechanism of action for 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone involves its interaction with various biological targets. It has been identified as an inhibitor of human protein kinase CK2, which plays a critical role in cellular signaling pathways. By inhibiting this kinase, the compound can affect protein phosphorylation processes crucial for cell function .
Research indicates that derivatives of this compound may exhibit antiparasitic and antifungal activities, highlighting its potential therapeutic applications. The biochemical pathways influenced by this compound are diverse due to its ability to interact with multiple targets within biological systems .
The physical properties of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone include:
The chemical properties include:
These properties make it suitable for various research applications in both laboratory settings and industrial processes .
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone has several significant applications:
The molecular architecture of 1-(1-(quinoxalin-2-yl)pyrrolidin-3-yl)ethanone exemplifies a strategic fusion of two bioactive heterocycles: quinoxaline (a bicyclic system with nitrogen atoms at positions 1 and 4) and pyrrolidine (a saturated five-membered nitrogen heterocycle). This hybrid design leverages the complementary pharmacophoric properties of both scaffolds. The quinoxaline moiety provides a planar, electron-deficient aromatic system capable of π-π stacking interactions and intercalation with biological targets like DNA or enzymes [1] [3]. Concurrently, the pyrrolidine ring introduces a three-dimensional (3D) topology due to its sp³-hybridized carbon atoms and non-planar "pseudorotation" behavior, which enhances spatial exploration and target complementarity [7]. The acetyl group (-COCH₃) at the pyrrolidine 3-position serves as a hydrogen bond acceptor, further augmenting binding potential [3].
This structural synergy translates to optimized physicochemical properties critical for drug-likeness. As quantified in computational analyses, pyrrolidine contributes significantly to aqueous solubility (LogS ≈ 0.85) and moderate lipophilicity (LogP ≈ 0.46), balancing membrane permeability and bioavailability . The polar surface area (PSA ≈ 40–50 Ų) supports cellular uptake while adhering to drug-likeness guidelines . Table 1 summarizes key molecular descriptors:
Table 1: Computed Physicochemical Properties of Hybrid Components
Parameter | Quinoxaline Core | Pyrrolidine Core | 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone |
---|---|---|---|
LogP | 1.8–2.2 | 0.46 | ~2.5 (estimated) |
PSA (Ų) | 25–30 | 16.46 | 45–50 |
H-bond Acceptors | 2 | 1.5 | 4 |
H-bond Donors | 0 | 1.0 | 0 |
SASA (Ų) | 180–200 | 258.8 | ~350 |
Data derived from Qikprop simulations and empirical analogues [1] [3]. SASA: Solvent Accessible Surface Area; FOSA: Hydrophobic SASA component.
This hybrid compound exemplifies a versatile pharmacophore in targeting multidrug-resistant pathogens and oncology-relevant enzymes. Its efficacy stems from synergistic interactions: the quinoxaline ring intercalates DNA or blocks enzyme active sites, while the pyrrolidine’s acetyl group disrupts cellular membranes or hydrogen-bonds to catalytic residues [3] [10]. Key biological profiles include:
Table 2: Biological Targets and Activities of Quinoxaline-Pyrrolidine Hybrids
Target | Activity | Mechanistic Insight |
---|---|---|
Dihydropteroate Synthase | MIC: 12.5 µg/mL (Pseudomonas aeruginosa) | Competitive inhibition of PABA binding [10] |
DNA Gyrase | IC₅₀: 0.5–2 µM | Topoisomerase IV inhibition; bactericidal [3] |
MRSA Strains | MIC: 4–16 µg/mL | Membrane depolarization; biofilm disruption [2] |
Breast Cancer (MCF7) | GI₅₀: 1.85 µM | S-phase arrest; apoptosis induction [9] |
Quinoxaline-based drug design has evolved from serendipitous discoveries to rational hybrid pharmacophore engineering. Key milestones include:
Table 3: Historical Development of Quinoxaline-Based Bioactive Compounds
Era | Representative Agents | Therapeutic Application | Design Innovation |
---|---|---|---|
1960s | Echinomycin | Antibiotic (DNA intercalator) | Natural product isolation [1] |
1990s | Quinacillin | β-lactam antibiotic adjuvant | Semisynthetic modification [1] |
2000s | Sorafenib (diarylurea-quinoxaline) | Multikinase inhibitor (VEGFR, Raf) | Planar ATP-site targeting [6] |
2020s | 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone | Broad-spectrum antimicrobial/anticancer | 3D-sp³ hybridization [3] [7] |
This trajectory underscores a paradigm shift: from empirical heterocycle screening toward structure-guided hybridization, positioning quinoxaline-pyrrolidine conjugates as privileged scaffolds in contemporary drug discovery [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1